molecular formula C8H13N3O B13995300 5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one

5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one

Cat. No.: B13995300
M. Wt: 167.21 g/mol
InChI Key: RNMYCAXEOYRKMM-UHFFFAOYSA-N
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Description

5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives. One common method involves the reaction of 3-methyl-2-butanone with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar structural features.

    6-Amino-2-methylpyrimidin-4-one: Shares the pyrimidine core but differs in the substitution pattern.

Uniqueness

5-Amino-6-isopropyl-3-methyl-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its hydrophobic character, influencing its solubility and interaction with biological targets.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-amino-3-methyl-6-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C8H13N3O/c1-5(2)7-6(9)8(12)11(3)4-10-7/h4-5H,9H2,1-3H3

InChI Key

RNMYCAXEOYRKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)N(C=N1)C)N

Origin of Product

United States

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